Trifluorometanosulfonato de hierro(III)

Descripción general

Descripción

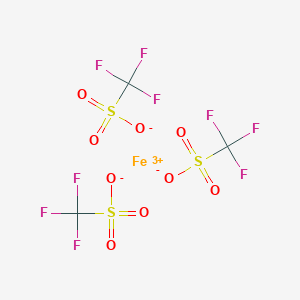

Iron(III) trifluoromethanesulfonate, also known as Iron(III) trifluoromethanesulfonate, is a useful research compound. Its molecular formula is C3F9FeO9S3 and its molecular weight is 503.1 g/mol. The purity is usually 95%.

The exact mass of the compound Iron(III) trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Iron(III) trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(III) trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de O-glucósidos 2,3-insaturados

El trifluorometanosulfonato de hierro(III) se utiliza como un catalizador eficaz en la síntesis de O-glucósidos 2,3-insaturados a partir de 2,4,6-tri-O-acetil-D-glucal . Este proceso es crucial en el campo de la química orgánica, particularmente en la producción de carbohidratos complejos.

Síntesis de beta-enamino cetonas y ésteres

Este compuesto también está involucrado en la síntesis de una variedad de beta-enamino cetonas y ésteres . Estas sustancias tienen aplicaciones significativas en productos farmacéuticos y agroquímicos debido a sus actividades biológicas.

Catalizador en reacciones orgánicas

El trifluorometanosulfonato de hierro(III) sirve como catalizador en varias reacciones orgánicas . Su alta reactividad y selectividad lo convierten en una excelente opción para muchos procedimientos sintéticos.

Química Verde

El trifluorometanosulfonato de hierro(III) se considera una alternativa más ecológica para algunas reacciones

Direcciones Futuras

Mecanismo De Acción

Target of Action

Iron(III) trifluoromethanesulfonate, also known as Ferric triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions .

Mode of Action

As a catalyst, Iron(III) trifluoromethanesulfonate facilitates chemical reactions without being consumed in the process . It interacts with reactant molecules, lowering the activation energy required for the reaction and thus accelerating the reaction rate .

Biochemical Pathways

Iron(III) trifluoromethanesulfonate is involved in the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal . It is also involved in the synthesis of a variety of beta-enamino ketones and esters . These reactions are part of larger biochemical pathways in organic synthesis .

Result of Action

The primary result of Iron(III) trifluoromethanesulfonate’s action is the acceleration of chemical reactions. By lowering the activation energy, it allows reactions to proceed more quickly and efficiently . The specific molecular and cellular effects depend on the particular reaction being catalyzed .

Action Environment

The action of Iron(III) trifluoromethanesulfonate can be influenced by various environmental factors. For instance, it is moisture sensitive and should be stored in a dry, well-ventilated place . It is also soluble in water, methanol, and acetonitrile , which can affect its efficacy and stability in different reaction environments .

Análisis Bioquímico

Biochemical Properties

Iron(III) trifluoromethanesulfonate is known to act as an efficient catalyst in the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal . It is also involved in the synthesis of a variety of beta-enamino ketones and esters

Molecular Mechanism

Iron(III) trifluoromethanesulfonate exerts its effects at the molecular level primarily through its role as a catalyst. It may facilitate chemical reactions by lowering the activation energy required for the reaction to proceed

Temporal Effects in Laboratory Settings

Iron(III) trifluoromethanesulfonate is known to be moisture sensitive . Therefore, it must be stored in a dry and well-ventilated place

Propiedades

IUPAC Name |

iron(3+);trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHOQERNFGVVRH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F9FeO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470114 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63295-48-7 | |

| Record name | Iron(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(iii) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Iron(III) trifluoromethanesulfonate act as a catalyst in organic synthesis?

A: Iron(III) trifluoromethanesulfonate is a Lewis acid catalyst known for its effectiveness in various organic reactions. For instance, it catalyzes the Doebner reaction, enabling the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde []. The reaction proceeds with high atom economy and requires only a small amount of catalyst (15 mol%) for completion within a short reaction time (3 hours) [].

Q2: Can you describe the structural features of Iron(III) trifluoromethanesulfonate complexes with porphyrin ligands?

A: In complexes with porphyrin ligands, Iron(III) trifluoromethanesulfonate typically coordinates with the porphyrin ring through its iron center. For example, in Bis(1-phenylimidazole)[5,10,15,20-tetrakis(2-pivalamidophenyl)porphinato]iron(III) trifluoromethanesulfonate chlorobenzene disolvate, the iron(III) ion exhibits an unusual coordination geometry with two axial 1-phenylimidazole ligands []. The porphyrin core in this complex displays a ruffled conformation [].

Q3: How does Iron(III) trifluoromethanesulfonate contribute to the conductivity of PEDOT-based polymers?

A: Iron(III) trifluoromethanesulfonate serves as an effective oxidant in the synthesis of highly conductive PEDOT-based polymers [, , ]. It facilitates the polymerization process, and the resulting trifluoromethanesulfonate counterions can be subsequently replaced by other dopants like sulfuric acid. This dopant engineering leads to significant enhancements in electrical conductivity, reaching values as high as 2273 S cm−1 [, ].

Q4: What structural changes occur in PEDOT upon doping with Iron(III) trifluoromethanesulfonate and subsequent treatment with acids?

A: Studies utilizing X-ray diffraction (XRD), High-resolution transmission electron microscopy (HRTEM), Synchrotron Grazing-incidence wide-angle X-ray scattering (GIWAXS), and conductivity measurements reveal that doping PEDOT with Iron(III) trifluoromethanesulfonate followed by acid treatment induces significant structural modifications [, , ]. Notably, replacing the trifluoromethanesulfonate anions with hydrogen sulfate counterions increases the charge carrier concentration and enhances the crystalline domain size, contributing to a remarkable 80% increase in electrical conductivity [, ].

Q5: Are there any documented hydrogen bonding interactions involving Iron(III) trifluoromethanesulfonate in crystal structures?

A: Yes, hydrogen bonding plays a crucial role in the crystal packing of Iron(III) trifluoromethanesulfonate complexes. For instance, in Diaqua[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]iron(III) trifluoromethanesulfonate–4-hydroxy-3-methoxybenzaldehyde–water (1/1/2), the trifluoromethanesulfonate anion participates in classical O—H⋯O hydrogen bonds with water molecules and the 4-hydroxy-3-methoxybenzaldehyde molecule []. Additionally, weak C—H⋯O and C—H⋯Cl hydrogen bonds contribute to the overall three-dimensional supramolecular architecture of the crystal [].

Q6: Can you provide an example where Iron(III) trifluoromethanesulfonate leads to the formation of an unusual complex?

A: In the compound Aquabis(4-morpholinyldithiocarbamato)iron(III) trifluoromethanesulfonate, the iron(III) center adopts a five-coordinate square-pyramidal geometry, which is atypical for [Fe(dithiocarbamate)2L]n+ species []. This complex marks the first reported instance of a cationic species with this specific coordination environment [].

Q7: Has Iron(III) trifluoromethanesulfonate been used in the synthesis of Schiff bases?

A: While specific details are limited, research indicates the successful utilization of Iron(III) trifluoromethanesulfonate as a catalyst in synthesizing Schiff base derivatives of isatin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

![Ethanol,2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-](/img/structure/B12925.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)